

# Assessing Evenamide's Effect on Sensorimotor Gating: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Evenamide*

Cat. No.: *B1671789*

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These application notes provide a comprehensive overview of the current understanding and methodologies for assessing the effect of **evenamide** on sensorimotor gating, a crucial process for filtering sensory information that is often impaired in neuropsychiatric disorders such as schizophrenia.

**Evenamide** is a novel investigational drug that acts as a voltage-gated sodium channel (VGSC) blocker, which in turn modulates the release of glutamate.<sup>[1][2][3]</sup> Preclinical studies have demonstrated its potential to restore sensorimotor gating deficits, primarily through the use of the prepulse inhibition (PPI) of the acoustic startle response paradigm.

## Data Presentation

The following tables summarize the key quantitative data from preclinical studies assessing **evenamide**'s effect on sensorimotor gating deficits induced by the NMDA receptor antagonist, ketamine.

Table 1: Effect of **Evenamide** on Ketamine-Induced Prepulse Inhibition (PPI) Deficit in Rats

Treatment Group	Dose (mg/kg)	Route of Administration	Prepulse Inhibition (PPI)	Statistical Significance (vs. Ketamine + Vehicle)
Vehicle + Saline	-	-	Normal PPI (Baseline)	-
Ketamine + Vehicle	6	SC	Significantly Reduced PPI	-
Ketamine + Evenamide	1.25	PO	Ineffective	Not Significant
Ketamine + Evenamide	5	PO	Significantly Increased PPI	p = 0.02
Ketamine + Evenamide	15	PO	Ineffective	Not Significant
Ketamine + Clozapine (Positive Control)	7.5	IP	Significantly Increased PPI	p < 0.001

SC: Subcutaneous; PO: Per os (by mouth); IP: Intraperitoneal. Data extracted from the abstract of Bortolato et al., 2018. The full paper with complete data sets was not publicly available.

## Experimental Protocols

### Protocol 1: Assessment of Prepulse Inhibition (PPI) of the Acoustic Startle Response in a Ketamine-Induced Deficit Rat Model

This protocol outlines the methodology for evaluating the ability of **evenamide** to reverse sensorimotor gating deficits induced by ketamine in rats.

#### 1. Animals:

- Species: Male Sprague-Dawley or Wistar rats.

- Age: Adult (8-10 weeks old).
- Housing: Housed in groups of 2-4 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water. Animals should be acclimated to the housing facility for at least one week prior to experimentation.

## 2. Apparatus:

- Startle Response System: Commercially available startle chambers (e.g., SR-LAB, San Diego Instruments) equipped with a loudspeaker for delivering acoustic stimuli and a piezoelectric accelerometer to detect and quantify the whole-body startle response. Each chamber should be housed in a sound-attenuating cabinet with background white noise.

## 3. Drug Preparation and Administration:

- **Evenamide**: Dissolve in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Administer orally (PO) at doses of 1.25, 5, and 15 mg/kg.
- Ketamine: Dissolve in sterile saline. Administer subcutaneously (SC) at a dose of 6 mg/kg to induce a PPI deficit.<sup>[1]</sup>
- Vehicle: The vehicle used for each drug should be administered to control groups.
- Administration Timeline: Administer **evenamide** or its vehicle 60 minutes prior to the PPI test. Administer ketamine or saline 15 minutes prior to the PPI test.

## 4. Experimental Procedure:

- Habituation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
- Testing Session: The test session consists of a series of trials presented in a pseudorandom order:
  - Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration) to elicit a startle response.

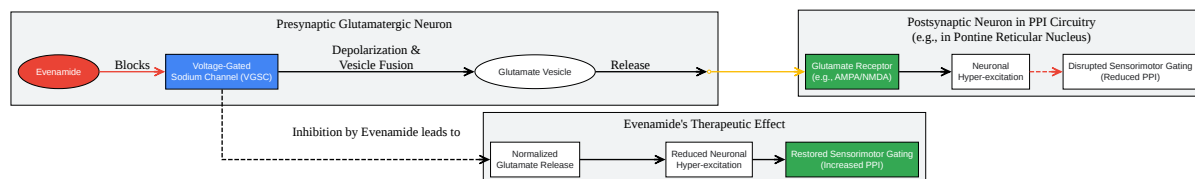
- Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 75-85 dB, 20 ms duration) that does not elicit a startle response.
- Prepulse-pulse trials: The prepulse stimulus is presented 100 ms before the pulse stimulus.
- No-stimulus trials: Background noise only, to measure baseline movement.
- Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:
  - $\%PPI = [1 - (\text{Startle amplitude on prepulse-pulse trial} / \text{Startle amplitude on pulse-alone trial})] \times 100$

#### 5. Statistical Analysis:

- Analyze the data using a two-way analysis of variance (ANOVA) with treatment (Vehicle, Ketamine, Ketamine + **Evenamide** doses) and prepulse intensity as factors. Post-hoc tests (e.g., Tukey's or Dunnett's) can be used for pairwise comparisons. A p-value of < 0.05 is typically considered statistically significant.

## Visualizations

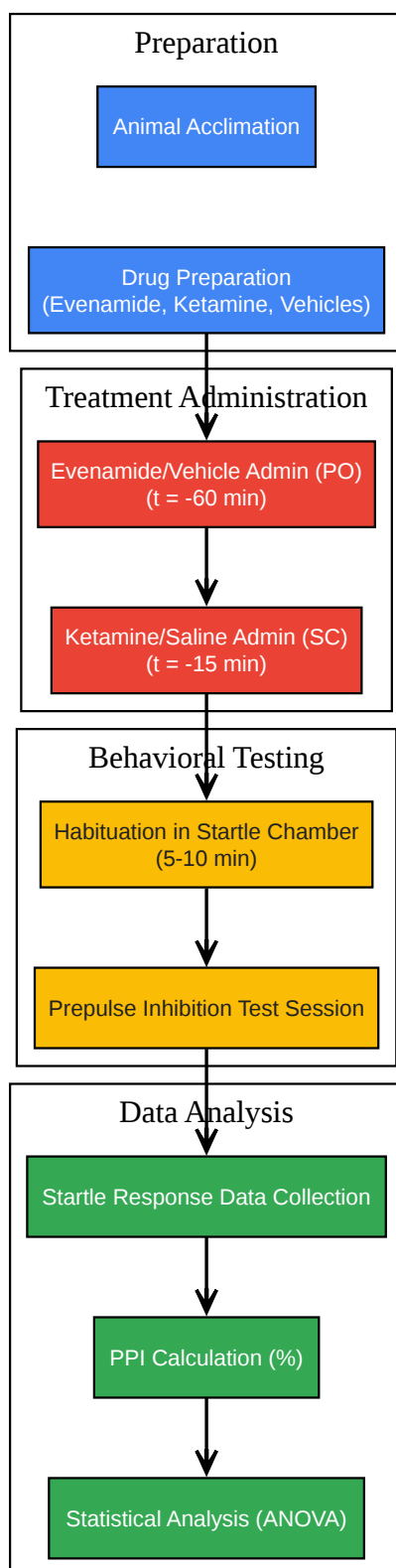
### Signaling Pathway of Evenamide in Modulating Sensorimotor Gating



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Caption: **Evenamide**'s mechanism of action in restoring sensorimotor gating.

## Experimental Workflow for Assessing Evenamide's Effect on PPI



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Caption: Workflow for a preclinical prepulse inhibition (PPI) study.

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## References

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